![molecular formula C21H21N3O2 B362810 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile CAS No. 705268-68-4](/img/structure/B362810.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile is an organic compound that features a benzimidazole moiety linked to a substituted phenylacrylonitrile
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Substitution on Benzimidazole: The benzimidazole core is then functionalized with appropriate substituents to introduce the desired groups.
Aldol Condensation: The final step involves an aldol condensation reaction between the functionalized benzimidazole and the substituted benzaldehyde to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile involves its interaction with molecular targets in biological systems. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The acrylonitrile group may also play a role in its biological activity by interacting with nucleophiles in the body.
類似化合物との比較
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used as a UV absorber.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another benzotriazole derivative with UV-absorbing properties.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)acrylonitrile is unique due to its combination of a benzimidazole core with a substituted phenylacrylonitrile. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-butoxy-3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-4-11-26-19-10-9-15(13-20(19)25-2)12-16(14-22)21-23-17-7-5-6-8-18(17)24-21/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHZPYBGISDURB-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
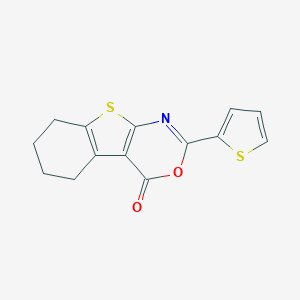
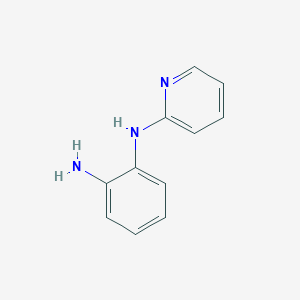
![ethyl 2-{[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B362734.png)
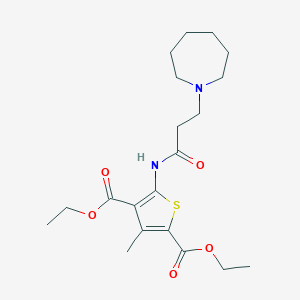
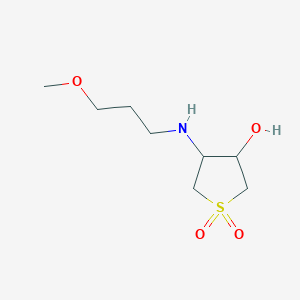
![2-amino-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B362746.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B362747.png)
![2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B362753.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B362755.png)
![Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362758.png)
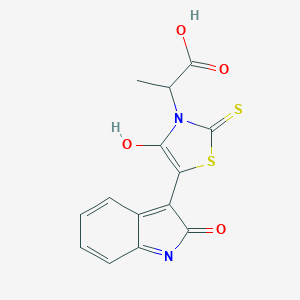
![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B362762.png)
![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B362771.png)
